Cas no 38805-78-6 (rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol)

rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol 化学的及び物理的性質
名前と識別子
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- trans-2-(3-Chlorophenyl)cyclopentanol
- rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol
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- MDL: MFCD11520947
- インチ: 1S/C11H13ClO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11,13H,2,5-6H2/t10-,11+/m0/s1
- InChIKey: XBJWMSMUZCFGKY-WDEREUQCSA-N
- ほほえんだ: [C@@H]1(O)CCC[C@H]1C1=CC=CC(Cl)=C1
rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB426893-5 g |
trans-2-(3-Chlorophenyl)cyclopentanol |
38805-78-6 | 5g |
€1373.40 | 2023-04-23 | ||
abcr | AB426893-1 g |
trans-2-(3-Chlorophenyl)cyclopentanol |
38805-78-6 | 1g |
€594.40 | 2023-04-23 | ||
Enamine | EN300-1626416-0.1g |
rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol |
38805-78-6 | 0.1g |
$678.0 | 2023-06-04 | ||
Enamine | EN300-1626416-0.05g |
rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol |
38805-78-6 | 0.05g |
$647.0 | 2023-06-04 | ||
Enamine | EN300-1626416-500mg |
rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol |
38805-78-6 | 500mg |
$397.0 | 2023-09-22 | ||
Enamine | EN300-1626416-250mg |
rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol |
38805-78-6 | 250mg |
$381.0 | 2023-09-22 | ||
Enamine | EN300-1626416-10000mg |
rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol |
38805-78-6 | 10000mg |
$1778.0 | 2023-09-22 | ||
abcr | AB426893-1g |
trans-2-(3-Chlorophenyl)cyclopentanol; . |
38805-78-6 | 1g |
€1621.70 | 2025-02-17 | ||
Enamine | EN300-1626416-1000mg |
rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol |
38805-78-6 | 1000mg |
$414.0 | 2023-09-22 | ||
Enamine | EN300-1626416-0.25g |
rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol |
38805-78-6 | 0.25g |
$708.0 | 2023-06-04 |
rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-olに関する追加情報
Introduction to rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol (CAS No. 38805-78-6)
Rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol (CAS No. 38805-78-6) is a chiral compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclopentane ring and a 3-chlorophenyl substituent. The racemic nature of this compound, denoted by the prefix "rac-", indicates that it is a mixture of two enantiomers, each with distinct stereochemical configurations. This property makes it an interesting subject for various applications, particularly in the development of chiral drugs and the study of enantioselective reactions.
The chemical structure of rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol is defined by its molecular formula, C11H14ClO, and its molecular weight of 203.68 g/mol. The presence of the chiral center at the cyclopentane ring and the chlorine atom on the phenyl ring imparts unique physical and chemical properties to this compound. These properties include solubility in organic solvents, melting point, and optical activity, which are crucial for its use in various scientific and industrial applications.
In recent years, rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol has been extensively studied for its potential in pharmaceutical research. One of the key areas of interest is its role as an intermediate in the synthesis of chiral drugs. Chiral drugs are known to exhibit different biological activities depending on their enantiomeric forms, and the ability to control and manipulate these forms is essential for optimizing drug efficacy and safety. Research has shown that rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol can be effectively used as a starting material for the synthesis of various chiral molecules with therapeutic potential.
A notable example of this application is the synthesis of chiral analgesics. Studies have demonstrated that certain derivatives of rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol exhibit potent analgesic properties with reduced side effects compared to traditional pain medications. This makes them promising candidates for the development of new analgesic drugs that can provide better pain relief with fewer adverse reactions.
Beyond pharmaceutical applications, rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol has also found use in materials science and catalysis. Its unique stereochemistry and functional groups make it an excellent ligand for transition metal catalysts used in enantioselective synthesis. Enantioselective catalysts are crucial for producing single enantiomers of chiral compounds, which are often required in pharmaceuticals and fine chemicals. Recent research has focused on developing highly efficient catalysts using rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol-based ligands to achieve high enantioselectivity in various reactions.
In addition to its synthetic utility, rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol has been investigated for its biological activities. Studies have shown that this compound exhibits moderate antioxidant properties, which can be beneficial in protecting cells from oxidative stress. Oxidative stress is a contributing factor in various diseases, including neurodegenerative disorders and cardiovascular diseases. Therefore, compounds with antioxidant properties are of great interest in developing preventive and therapeutic strategies for these conditions.
The environmental impact of chemical compounds is another important consideration in their development and use. Research on the biodegradability and environmental fate of rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol has shown that it can be effectively degraded under certain conditions, reducing its potential environmental impact. This information is crucial for ensuring sustainable practices in chemical production and waste management.
In conclusion, rac-(1R,2S)-2-(3-chlorophenyl)cyclopentan-1-ol (CAS No. 38805-78-6) is a versatile compound with a wide range of applications in organic chemistry, pharmaceutical research, materials science, and environmental studies. Its unique stereochemistry and functional groups make it an important molecule for both academic research and industrial applications. Ongoing research continues to uncover new uses and properties of this compound, further highlighting its significance in various scientific fields.
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